An In-depth Technical Guide to 2-(6-Ethoxypyridin-2-yl)ethan-1-amine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-(6-Ethoxypyridin-2-yl)ethan-1-amine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 2-(6-Ethoxypyridin-2-yl)ethan-1-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages a comparative approach, drawing insights from closely related structural analogs. By examining the synthesis and characterized properties of similar compounds, we present a predictive overview of 2-(6-Ethoxypyridin-2-yl)ethan-1-amine to serve as a valuable resource for researchers, scientists, and professionals in drug development. This document details a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and explores potential applications in medicinal chemistry and materials science.
Introduction
2-(6-Ethoxypyridin-2-yl)ethan-1-amine is a substituted pyridine derivative with potential utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of a primary amine and an ethoxy-substituted pyridine ring offers multiple sites for chemical modification, making it an attractive scaffold for creating diverse chemical libraries. This guide aims to provide a detailed technical overview of this compound, addressing a notable gap in the currently available scientific literature.
Physicochemical Properties
Direct experimental data for 2-(6-Ethoxypyridin-2-yl)ethan-1-amine is scarce. However, based on its structure and data from chemical suppliers, we can establish some fundamental properties. A comparative analysis with its methoxy analog and the parent 2-(pyridin-2-yl)ethanamine allows for the prediction of additional characteristics.
| Property | 2-(6-Ethoxypyridin-2-yl)ethan-1-amine | 2-(6-Methoxypyridin-2-yl)ethan-1-amine (Analog) | 2-(Pyridin-2-yl)ethanamine (Analog) |
| CAS Number | 1340087-85-5[1] | 194658-15-6[2] | 2706-56-1[3] |
| Molecular Formula | C₉H₁₄N₂O[1] | C₈H₁₂N₂O[2] | C₇H₁₀N₂[3] |
| Molecular Weight | 166.22 g/mol [1] | 152.19 g/mol [2] | 122.17 g/mol [3] |
| Appearance | Predicted: Colorless to light yellow liquid | - | Clear colorless to yellow liquid[4] |
| Boiling Point | Predicted: Higher than 2-(pyridin-2-yl)ethanamine | - | 92-93 °C / 12 mmHg[4] |
| Solubility | Predicted: Soluble in water and polar organic solvents | - | Soluble in water (partially)[4] |
| pKa | Predicted: Similar to 2-(pyridin-2-yl)ethanamine | - | pK1: 4.24, pK2: 9.78[4] |
| LogP | 0.9815 (Computed)[1] | 0.5914 (Computed)[2] | 0.1 (Computed)[3] |
Proposed Synthesis
A plausible and efficient synthetic route to 2-(6-Ethoxypyridin-2-yl)ethan-1-amine can be conceptualized based on established methodologies for the synthesis of related 2-substituted pyridines. A common strategy involves the preparation of a nitrile precursor followed by its reduction to the corresponding primary amine.
Synthesis of the Nitrile Precursor
The synthesis would likely commence with the nucleophilic substitution of a leaving group on the pyridine ring with an ethoxide, followed by the introduction of the acetonitrile moiety.
-
Step 1: Ethoxylation of 2,6-dichloropyridine. 2,6-Dichloropyridine can be selectively mono-ethoxylated using sodium ethoxide in ethanol. The reaction conditions would need to be carefully controlled to minimize the formation of the di-ethoxylated byproduct.
-
Step 2: Introduction of the Acetonitrile Group. The resulting 2-chloro-6-ethoxypyridine can then undergo a nucleophilic substitution with a cyanide source, such as sodium or potassium cyanide, to yield 2-(6-Ethoxypyridin-2-yl)acetonitrile. Alternatively, a palladium-catalyzed cross-coupling reaction could be employed.
Reduction of the Nitrile to the Amine
The final step involves the reduction of the nitrile group of 2-(6-Ethoxypyridin-2-yl)acetonitrile to the primary amine. Several reducing agents are suitable for this transformation, including:
-
Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of efficiently converting nitriles to primary amines.
-
Catalytic Hydrogenation: Using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere.
-
Sodium borohydride (NaBH₄) in the presence of a cobalt(II) chloride catalyst.
The choice of reducing agent would depend on the desired reaction conditions and scale.
Caption: Proposed synthetic pathway for 2-(6-Ethoxypyridin-2-yl)ethan-1-amine.
Predicted Spectroscopic Properties
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the ethylene bridge, the primary amine, and the three protons on the pyridine ring.
-
Ethoxy Group: A triplet at approximately 1.3-1.5 ppm (CH₃) and a quartet at around 4.2-4.4 ppm (OCH₂).
-
Ethanamine Moiety: Two triplets corresponding to the two CH₂ groups of the ethyl bridge, likely in the range of 2.8-3.2 ppm. The NH₂ protons would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
Pyridine Ring: Three signals in the aromatic region (6.5-8.0 ppm). The protons at positions 3 and 5 would likely appear as doublets, while the proton at position 4 would be a triplet or a doublet of doublets.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Ethoxy Group: Signals around 14-15 ppm (CH₃) and 60-62 ppm (OCH₂).
-
Ethanamine Moiety: Two signals for the CH₂ groups, expected in the range of 35-45 ppm.
-
Pyridine Ring: Five signals in the aromatic region, with the carbon bearing the ethoxy group (C6) being the most downfield shifted among the substituted carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the functional groups present.
-
N-H Stretching: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=C and C=N Stretching: Characteristic pyridine ring vibrations are expected in the 1400-1600 cm⁻¹ region.[5][6]
-
C-O Stretching: A strong absorption band for the aryl-alkyl ether C-O stretch, typically found in the 1200-1250 cm⁻¹ region.
-
N-H Bending: A medium to strong absorption around 1600 cm⁻¹.
Reactivity and Potential Applications
The chemical reactivity of 2-(6-Ethoxypyridin-2-yl)ethan-1-amine is dictated by the primary amine and the substituted pyridine ring.
-
Amine Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. This makes it a versatile handle for introducing the molecule into larger structures.
-
Pyridine Ring: The pyridine ring can participate in electrophilic aromatic substitution reactions, although the electron-donating ethoxy group will influence the regioselectivity of such reactions. The nitrogen atom of the pyridine ring can also be quaternized.
Derivatives of 2-(pyridin-2-yl)ethanamine are prevalent in medicinal chemistry. They serve as key intermediates in the synthesis of compounds with a wide range of biological activities.[7] For example, they are found in molecules targeting various receptors and enzymes. The structural motif of 2-(6-Ethoxypyridin-2-yl)ethan-1-amine suggests its potential as a scaffold in the development of novel therapeutic agents. Its utility as a ligand in coordination chemistry and materials science is also a possibility.
Caption: Potential application areas for 2-(6-Ethoxypyridin-2-yl)ethan-1-amine.
Safety and Handling
While specific toxicity data for 2-(6-Ethoxypyridin-2-yl)ethan-1-amine is not available, it should be handled with the standard precautions for a primary amine. It is likely to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For storage, it is recommended to keep it in a tightly sealed container in a cool, dry place.[1][2]
Conclusion
2-(6-Ethoxypyridin-2-yl)ethan-1-amine is a chemical compound with significant potential as a versatile building block in synthetic chemistry. Although detailed experimental data is currently limited, this guide provides a robust predictive framework for its synthesis, physicochemical properties, and spectroscopic characteristics based on a thorough analysis of its structural analogs. The insights presented herein are intended to facilitate future research and application of this promising molecule in drug discovery, agrochemicals, and materials science. Further experimental validation of the predicted properties is encouraged to fully elucidate the chemical nature of this compound.
References
- Shindo, H., & Tamura, S. (1965). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 4(4), 292-299.
- Clark, R. J. H., & Williams, C. S. (1965). Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. Inorganic Chemistry, 4(3), 350-357.
- Green, J. H. S., & Kynaston, W. (1957). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d₂, and pyridine-3,5-d. Canadian Journal of Chemistry, 35(10), 1183-1194.
- Kline, C. H., & Turkevich, J. (1944). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 48(4), 186-192.
- Gibson, V. C., & Redshaw, C. (n.d.). Chapter 2. The Royal Society of Chemistry.
-
PubChem. (n.d.). 2-Pyridineethanamine. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
- Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5326.
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Pyridylethylamine | 2706-56-1 [chemicalbook.com]
- 5. Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. [jstage.jst.go.jp]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. mdpi.com [mdpi.com]
